molecular formula C8H12O6 B1218141 3-O-Ethyl-L-ascorbic acid CAS No. 86404-04-8

3-O-Ethyl-L-ascorbic acid

Cat. No.: B1218141
CAS No.: 86404-04-8
M. Wt: 204.18 g/mol
InChI Key: ZGSCRDSBTNQPMS-UJURSFKZSA-N
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Description

3-O-Ethylascorbic acid is a butenolide.

Mechanism of Action

Target of Action

3-O-Ethyl-L-ascorbic acid (EA) is primarily targeted towards skin cells . It is widely used in skincare formulations due to its antioxidant properties . The compound’s primary targets are the melanocytes, which are responsible for melanin production , and fibroblasts, which produce collagen .

Mode of Action

EA interacts with its targets by penetrating the skin and reaching the basal layer . It inhibits tyrosinase activity, thereby suppressing melanin formation . Furthermore, EA can participate directly in collagen synthesis once it enters the dermis, leading to an increase in collagen . This results in skin becoming plump and elastic .

Biochemical Pathways

EA affects several biochemical pathways. It acts as a radical scavenger for active oxygen species and free radicals . This activity inhibits lipid peroxidation and can reduce coronary reperfusion-induced arrhythmias in anesthetized rats . Additionally, EA enhances dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells .

Pharmacokinetics

EA exhibits excellent skin permeability . Previous studies have reported that 0.6–7.5% of the applied EA was delivered through the skin over 24 hours . The compound is also stable in aqueous solution, making it more bioavailable compared to ascorbic acid .

Result of Action

The action of EA results in several molecular and cellular effects. It reduces skin darkening after UV exposure , enhances skin brightness, and provides a radiant glow . It also has anti-aging effects, improving skin elasticity and smoothness . Moreover, EA has been reported to effectively inhibit the induction of nephroblastomas .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of EA. For instance, EA is more stable at neutral or weakly acidic pH and remains relatively stable even in the presence of light and oxygen . Furthermore, extrinsic aging factors such as solar ultraviolet light (UVB) contribute to skin aging, and EA can reduce oxidative damage caused by these factors .

Biochemical Analysis

Biochemical Properties

3-O-Ethyl-L-ascorbic acid plays a crucial role in various biochemical reactions. It interacts with enzymes such as collagen synthase, which is essential for collagen production. This interaction helps in maintaining skin elasticity and reducing wrinkles. Additionally, this compound acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters and carnitine, which are vital for cellular energy production .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It enhances cell function by promoting collagen synthesis, which is crucial for maintaining skin structure and integrity. This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to reduced inflammation and oxidative stress. Furthermore, this compound can modulate gene expression, resulting in increased production of antioxidant enzymes and decreased expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates collagen synthase, enhancing collagen production. Additionally, it acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. This compound also inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, leading to a reduction in hyperpigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability, which allows it to remain active for extended periods. It can degrade over time when exposed to light and air. Long-term studies have shown that this compound maintains its efficacy in promoting collagen synthesis and reducing oxidative stress, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively promotes collagen synthesis and reduces oxidative stress without causing any adverse effects. At high doses, it can lead to toxicity and adverse effects such as gastrointestinal disturbances and kidney damage. Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts as a cofactor for enzymes involved in the biosynthesis of collagen, neurotransmitters, and carnitine. Additionally, it influences metabolic flux by modulating the activity of key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles. This modulation helps in maintaining cellular energy production and reducing oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters (SVCTs) and is distributed to various cellular compartments. This compound can accumulate in the skin, where it exerts its antioxidant and collagen-promoting effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its localization, as it can interact with specific enzymes and proteins within these compartments. For example, in the mitochondria, this compound helps in reducing oxidative stress and maintaining cellular energy production .

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCRDSBTNQPMS-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC1C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020595
Record name 3-O-Ethylascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86404-04-8
Record name 3-O-Ethylascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86404-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Ethyl ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Ethylascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-O-ETHYL ASCORBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-O-Ethyl-L-Ascorbic Acid and why is it of interest in the cosmetic and pharmaceutical industries?

A: this compound, also known as ethyl ascorbic acid, is a more stable and bioavailable derivative of L-Ascorbic Acid, commonly known as Vitamin C [, , , ]. It has garnered significant interest for its applications in the cosmetic and pharmaceutical industries due to its potent antioxidant, anti-melanogenic (skin-whitening), and collagen-boosting properties [, , , , ].

Q2: How does this compound exert its skin-whitening effects?

A: this compound exhibits its skin-whitening effect primarily through the inhibition of tyrosinase, a key enzyme involved in melanin synthesis [, , ]. Studies have shown that it can effectively inhibit both the oxidation of L-tyrosine and L-DOPA by tyrosinase, thereby reducing melanin production []. Furthermore, it demonstrates a synergistic effect when combined with other whitening agents such as glabridin and nicotinamide, significantly enhancing the inhibition of tyrosinase activity [].

Q3: What is the significance of the ethyl group in this compound compared to L-Ascorbic Acid?

A: The addition of the ethyl group to the L-Ascorbic Acid molecule at the 3-O position enhances its stability and lipophilicity [, , ]. This modification allows for better penetration through the skin barrier, leading to increased bioavailability and efficacy compared to its parent compound [, , , ].

Q4: How does the stability of this compound compare to L-Ascorbic Acid and other derivatives?

A: this compound demonstrates superior stability compared to L-Ascorbic Acid, especially in aqueous solutions and under heat [, , ]. Studies have shown that it retains a significantly higher percentage of its original concentration after weeks of storage at elevated temperatures compared to L-Ascorbic Acid and Magnesium L-ascorbyl-2-phosphate []. This enhanced stability makes it a preferred choice for cosmetic and pharmaceutical formulations.

Q5: What is the antioxidant activity of this compound and how does it compare to other antioxidants?

A: this compound exhibits strong antioxidant activity, effectively scavenging free radicals and protecting against oxidative stress [, , , ]. Its antioxidant capacity has been evaluated using the DPPH radical scavenging assay, where it demonstrated an IC50 value comparable to that of L-Ascorbic Acid []. In addition, it has been shown to suppress singlet oxygen generation photosensitized by compounds like diethylhexyl 2,6-naphthalate and riboflavin [, ].

Q6: How is this compound delivered to the skin and what factors influence its permeation?

A: Topical delivery is a common method for administering this compound to the skin [, , , ]. Research indicates that specific solvent systems can significantly impact its permeation through the skin. For instance, binary and ternary mixtures containing propylene glycol, propylene glycol monolaurate, and isopropyl myristate have shown promising results in enhancing its skin delivery [].

Q7: Are there any reported cases of allergic reactions to this compound?

A: Although generally considered safe, there have been documented cases of allergic contact dermatitis attributed to this compound, particularly in skin-whitening cosmetics [, , , , , ]. This highlights the importance of conducting thorough safety and allergy testing during product development and emphasizes the need for consumer awareness regarding potential allergens in cosmetics.

Q8: What analytical techniques are used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for both the characterization and quantification of this compound in various matrices [, ]. Furthermore, its crystal structure has been determined using X-ray crystallography, providing insights into its molecular structure and interactions [].

Q9: What are the potential applications of this compound beyond skin-whitening and anti-aging?

A: Research suggests that this compound, due to its antioxidant and collagen-boosting properties, holds potential for applications in treating various skin conditions beyond just pigmentation and aging [, ]. Additionally, its ability to enhance neurite outgrowth in PC12 cells hints at possible applications in neuroprotection or nerve regeneration therapies [].

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